molecular formula C12H13NOSi B2799435 2-(Trimethylsilylethynyl)phenyl isocyanate CAS No. 1620131-64-7

2-(Trimethylsilylethynyl)phenyl isocyanate

Cat. No.: B2799435
CAS No.: 1620131-64-7
M. Wt: 215.327
InChI Key: MVYUZFUKUUWPFU-UHFFFAOYSA-N
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Description

2-(Trimethylsilylethynyl)phenyl isocyanate is an organic compound that features both a trimethylsilylethynyl group and a phenyl isocyanate group. This compound is known for its unique reactivity and is used in various chemical synthesis processes. The presence of the trimethylsilylethynyl group imparts specific properties to the compound, making it valuable in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilylethynyl)phenyl isocyanate typically involves the reaction of 2-(Trimethylsilylethynyl)phenylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process can be summarized as follows:

    Starting Material: 2-(Trimethylsilylethynyl)phenylamine

    Reagent: Phosgene or a phosgene substitute

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene. Non-phosgene methods, such as the use of carbonyl diimidazole, are also explored to mitigate the risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilylethynyl)phenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Nitro Compounds: Participate in cycloaddition reactions with the isocyanate group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Scientific Research Applications

2-(Trimethylsilylethynyl)phenyl isocyanate is used in various scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties imparted by the trimethylsilylethynyl group.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Polymer Chemistry: It is used in the synthesis of polymers with unique properties due to the presence of the isocyanate group.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilylethynyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. The trimethylsilylethynyl group can also participate in various reactions, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Lacks the trimethylsilylethynyl group, making it less reactive in certain contexts.

    Trimethylsilyl Isocyanate: Contains a trimethylsilyl group but lacks the phenyl ring, resulting in different reactivity and applications.

    2-Methoxyphenyl Isocyanate: Contains a methoxy group instead of the trimethylsilylethynyl group, leading to different chemical properties and reactivity.

Uniqueness

2-(Trimethylsilylethynyl)phenyl isocyanate is unique due to the presence of both the trimethylsilylethynyl group and the phenyl isocyanate group. This combination imparts specific reactivity and properties, making it valuable in various chemical synthesis processes and research applications.

Properties

IUPAC Name

2-(2-isocyanatophenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUZFUKUUWPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620131-64-7
Record name [2-(2-isocyanatophenyl)ethynyl]trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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